molecular formula C20H16N2O4S B2881701 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034484-38-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2881701
CAS No.: 2034484-38-1
M. Wt: 380.42
InChI Key: AJMHTRADGHWUGE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including furan, thiophene, isoxazole, and carboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides and furans.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the isoxazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)-5-phenylisoxazole-3-carboxamide
  • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is unique due to the combination of furan, thiophene, and isoxazole rings in a single molecule. This structural complexity provides a distinct set of chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-19(15-12-16(26-22-15)14-6-2-1-3-7-14)21-13-20(24,17-8-4-10-25-17)18-9-5-11-27-18/h1-12,24H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMHTRADGHWUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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